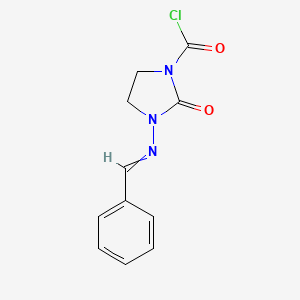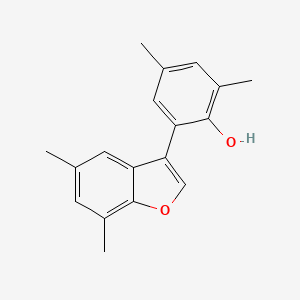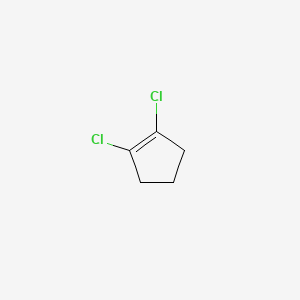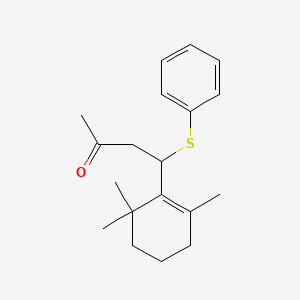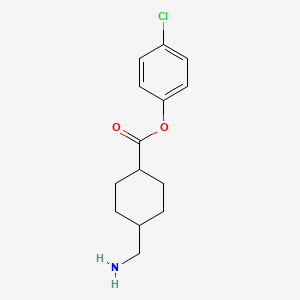![molecular formula C13H13NO2S B14591698 (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone CAS No. 61201-10-3](/img/structure/B14591698.png)
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group and a methylsulfanyl-substituted pyrrole ring, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone typically involves the reaction of 4-methoxybenzaldehyde with 2-(methylsulfanyl)pyrrole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticoronaviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets. For instance, its anticoronaviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and preventing the virus from replicating.
類似化合物との比較
Similar Compounds
- (4-Methoxyphenyl)- (2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone
- 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
Uniqueness
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone is unique due to its specific combination of a methoxyphenyl group and a methylsulfanyl-substituted pyrrole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
61201-10-3 |
|---|---|
分子式 |
C13H13NO2S |
分子量 |
247.31 g/mol |
IUPAC名 |
(4-methoxyphenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C13H13NO2S/c1-16-10-5-3-9(4-6-10)12(15)11-7-8-14-13(11)17-2/h3-8,14H,1-2H3 |
InChIキー |
XTAILUGUHWABMP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(NC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)

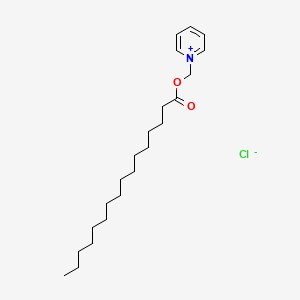
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
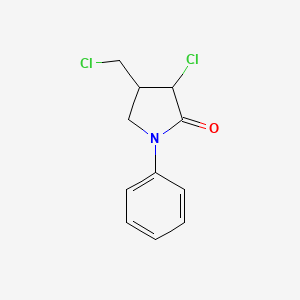
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
